2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes, followed by Stork alkylation with enamine, and intramolecular cyclotransamination to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent condensation and the use of common reagents suggest that scalable methods could be developed based on the laboratory synthesis routes.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the mercapto group allows for the formation of covalent bonds with target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the presence of nitrogen and sulfur atoms.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds have a similar core structure but contain a nitrile group instead of a carboxylic acid.
Uniqueness
2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group within its structure.
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c11-7(12)4-1-2-6-5(4)3-9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13) |
InChI Key |
KMKRZUJFQYQPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.